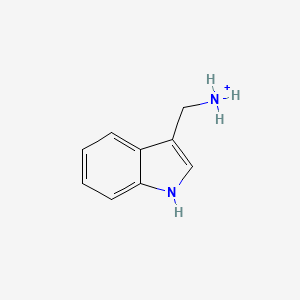

(1H-Indol-3-yl)methanamine oxalate

Description

Properties

IUPAC Name |

1H-indol-3-ylmethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCDGMUUKMKBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296775-93-4 |

Source

|

| Record name | 1H-Indole-3-methanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296775-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Indol-3-yl)methanamine Oxalate

Introduction: The Significance of (1H-Indol-3-yl)methanamine (Tryptamine)

(1H-Indol-3-yl)methanamine, commonly known as tryptamine, is a monoamine alkaloid that serves as a crucial building block in the biosynthesis of a wide array of biologically active compounds, including neurotransmitters, hormones, and complex indole alkaloids. Its structural framework, characterized by an indole ring substituted at the third position with a 2-aminoethyl group, is the foundation for essential molecules like serotonin and melatonin. For researchers and professionals in drug development, the efficient and reliable synthesis of tryptamine and its stable salt forms, such as the oxalate, is of paramount importance for the exploration of new therapeutic agents. This guide provides an in-depth technical overview of the primary synthetic pathways to tryptamine, culminating in the preparation of its oxalate salt, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the methodologies.

Core Synthetic Pathways to (1H-Indol-3-yl)methanamine

Several synthetic routes to tryptamine have been developed, each with its own set of advantages and challenges. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale, and the need for specific substitutions on the indole ring. The most prominent and field-proven methods are detailed below.

Decarboxylation of Tryptophan

The decarboxylation of the readily available amino acid L-tryptophan is arguably the most direct and atom-economical approach to tryptamine.[1] This method involves heating tryptophan in a high-boiling solvent, often with a catalyst, to expel carbon dioxide.[1][2]

Mechanism: The reaction is believed to proceed through the formation of a Schiff base intermediate between tryptophan and a catalytic ketone. This intermediate facilitates the decarboxylation, followed by hydrolysis to yield tryptamine.[2]

Experimental Protocol: Catalytic Decarboxylation in a High-Boiling Solvent [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend L-tryptophan (1.0 eq.) in a high-boiling solvent such as diphenyl ether or tetralin (approximately 10-20 volumes).[1]

-

Catalyst Addition: Add a catalytic amount of a ketone, such as acetophenone or cyclohexanone (0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. Reaction times can vary from 1 to 10 hours depending on the solvent and catalyst used.[1]

-

Work-up: After cooling the reaction mixture, the tryptamine can be isolated by vacuum distillation of the residue after removal of the solvent.[1] Alternatively, an acid-base extraction can be employed:

-

Extract the cooled mixture with an aqueous acid solution (e.g., 2N HCl).[1]

-

Wash the acidic aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove the high-boiling solvent.

-

Basify the aqueous layer with a strong base (e.g., 6N NaOH) to a pH of 12-14, which precipitates the tryptamine freebase.[1]

-

The precipitated tryptamine is then collected by filtration, washed with cold water, and dried.[1]

-

Causality and Insights: The choice of a high-boiling solvent is critical to reach the temperatures required for decarboxylation (typically 160-260 °C).[2][3] The ketone catalyst accelerates the reaction by forming an imine, which acts as an electron sink, facilitating the cleavage of the C-C bond.[2] A nitrogen atmosphere is crucial to prevent oxidative side reactions at high temperatures.

Caption: Decarboxylation of L-Tryptophan to Tryptamine.

Synthesis from Indole-3-Carboxaldehyde

This three-step pathway offers versatility, particularly for the synthesis of substituted tryptamines. It begins with a Henry reaction between indole-3-carboxaldehyde and nitromethane, followed by two reduction steps.

Mechanism:

-

Henry Reaction: A base-catalyzed condensation between indole-3-carboxaldehyde and nitromethane forms a nitroaldol intermediate, which then dehydrates to yield 3-(2-nitrovinyl)indole.[4]

-

Reduction of the Nitroalkene: The nitrovinyl group is first reduced to a nitroethyl group using a mild reducing agent like sodium borohydride (NaBH₄).

-

Reduction of the Nitro Group: The nitro group of 3-(2-nitroethyl)indole is then reduced to the primary amine using a more powerful reducing agent, such as a combination of NaBH₄ and a nickel catalyst, or the more traditional lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol: Three-Step Synthesis [3]

-

Step 1: Henry Reaction:

-

Dissolve indole-3-carboxaldehyde (1.0 eq.) and a base (e.g., ammonium acetate) in nitromethane (used as both reactant and solvent).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and collect the precipitated 3-(2-nitrovinyl)indole by filtration.

-

-

Step 2: Reduction to 3-(2-nitroethyl)indole:

-

Suspend the 3-(2-nitrovinyl)indole (1.0 eq.) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Add sodium borohydride (NaBH₄) portion-wise at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the product by extraction.

-

-

Step 3: Reduction to Tryptamine:

-

Dissolve the 3-(2-nitroethyl)indole (1.0 eq.) in a solvent mixture (e.g., acetonitrile and water).

-

Add a nickel catalyst, such as nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq.).[3]

-

Add sodium borohydride (4.0 eq.) portion-wise at room temperature.[3]

-

After the reaction is complete, quench the reaction carefully and isolate the tryptamine through an acid-base workup.

-

Causality and Insights: This method avoids the high temperatures of the decarboxylation route but involves multiple steps. The use of NaBH₄ and a nickel catalyst is a milder and often safer alternative to LiAlH₄ for the final reduction, which requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.[3][5] This pathway is particularly advantageous when synthesizing tryptamines with specific substituents on the indole ring, as the corresponding substituted indole-3-carboxaldehydes are often readily available.

Caption: Synthesis of Tryptamine from Indole-3-Carboxaldehyde.

Reduction of Indole-3-acetonitrile

This two-step route, a classic in tryptamine synthesis, involves the preparation of indole-3-acetonitrile followed by its reduction.

Mechanism:

-

Formation of Indole-3-acetonitrile: A common method starts with gramine (N,N-dimethyl-1H-indole-3-methanamine), which is quaternized with dimethyl sulfate to form a quaternary ammonium salt. This salt is then displaced by a cyanide nucleophile to yield indole-3-acetonitrile.

-

Reduction of the Nitrile: The nitrile group is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]

Experimental Protocol: From Gramine

-

Step 1: Synthesis of Indole-3-acetonitrile:

-

Treat gramine with dimethyl sulfate in a suitable solvent to form the quaternary ammonium salt.

-

React the salt with sodium or potassium cyanide in an aqueous solution.

-

Extract the resulting indole-3-acetonitrile with an organic solvent and purify.

-

-

Step 2: Reduction to Tryptamine:

-

Caution: LiAlH₄ is a pyrophoric and water-reactive reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood.[5][7]

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess) in a dry ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of indole-3-acetonitrile in the same dry solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often at reflux).

-

After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

-

Filter the resulting granular precipitate and extract the filtrate with an organic solvent.

-

Dry the organic extracts, concentrate, and purify the tryptamine.

-

Causality and Insights: The strength of LiAlH₄ is necessary for the efficient reduction of the nitrile group. The strictly anhydrous conditions are non-negotiable to prevent a violent reaction of LiAlH₄ with water and to ensure the success of the reduction.[5] This method is reliable but requires handling of highly toxic cyanide salts and a pyrophoric reagent.

Caption: Synthesis of Tryptamine via Indole-3-acetonitrile.

Comparative Analysis of Synthetic Pathways

| Parameter | Decarboxylation of Tryptophan | From Indole-3-Carboxaldehyde | From Indole-3-acetonitrile |

| Starting Material | L-Tryptophan | Indole-3-carboxaldehyde, Nitromethane | Gramine or Indole |

| Number of Steps | 1 | 3 | 2-3 |

| Typical Yield | 45-92%[1] | Moderate to Good[3] | Good |

| Key Reagents | High-boiling solvent, Ketone catalyst | Nitromethane, NaBH₄, Ni(OAc)₂ or LiAlH₄ | Cyanide salts, LiAlH₄ |

| Scalability | Good | Good | Moderate |

| Safety Concerns | High temperatures, Flammable solvents | Nitromethane (flammable, toxic), LiAlH₄ (pyrophoric) | Cyanide (highly toxic), LiAlH₄ (pyrophoric) |

| Advantages | Atom-economical, Inexpensive starting material | Versatile for substituted derivatives, Milder conditions for the final step (Ni-catalyzed) | Well-established route |

| Disadvantages | High reaction temperatures, Potential for side products | Multi-step, Use of toxic nitromethane | Use of highly toxic cyanide and pyrophoric LiAlH₄ |

Purification and Formation of the Oxalate Salt

For many applications in research and development, tryptamine is converted to a stable, crystalline salt. The oxalate salt is a common choice due to its ease of formation and purification. The process involves reacting the tryptamine freebase with oxalic acid.

Rationale for Salt Formation:

-

Stability: The freebase of tryptamine can be an oil or a low-melting solid that is susceptible to oxidation and degradation over time. The crystalline oxalate salt is generally more stable for long-term storage.

-

Purification: The formation and recrystallization of the oxalate salt is an effective method for purifying crude tryptamine, as impurities often remain in the mother liquor.

-

Handling: Crystalline salts are typically easier to handle, weigh, and dispense accurately compared to oils or amorphous solids.

Experimental Protocol: Preparation of Tryptamine Oxalate [3]

-

Dissolution: Dissolve the crude tryptamine freebase in a minimal amount of a suitable solvent, such as methanol or isopropanol.

-

Oxalic Acid Addition: In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in the same solvent.

-

Precipitation: Add the oxalic acid solution to the tryptamine solution with stirring. The tryptamine oxalate salt should precipitate out of the solution. Cooling the mixture in an ice bath can promote further precipitation.

-

Isolation: Collect the crystalline precipitate by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.

-

Drying: Dry the purified tryptamine oxalate crystals, preferably under vacuum.

Recrystallization for Higher Purity: For enhanced purity, the tryptamine oxalate can be recrystallized. A common procedure involves dissolving the salt in a minimal amount of hot water, followed by slow cooling to allow for the formation of well-defined crystals.[3]

Caption: Workflow for the Purification of Tryptamine via Oxalate Salt Formation.

Characterization of (1H-Indol-3-yl)methanamine

Proper characterization of the synthesized tryptamine is essential to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region ~7-8 ppm), the methylene protons of the ethyl chain (~3 ppm), and the amine protons. |

| ¹³C NMR | Resonances for the eight carbons of the indole ring and the two carbons of the ethyl side chain. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of tryptamine (160.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine and the indole N-H, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

| Melting Point (Freebase) | 113-118 °C (literature values may vary slightly).[3] |

| Melting Point (Oxalate Salt) | Varies depending on the stoichiometry and hydration state. |

Safety and Handling Considerations

The synthesis of tryptamine involves the use of hazardous materials that require strict safety protocols.

-

High-Boiling Solvents (e.g., Diphenyl ether, Tetralin): These can cause irritation upon contact and are harmful if inhaled. Work should be conducted in a well-ventilated fume hood.[8]

-

Pyrophoric Reagents (e.g., LiAlH₄): These reagents can ignite spontaneously upon contact with air or moisture. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate techniques and personal protective equipment, including flame-resistant lab coats.[5][7][9] A Class D fire extinguisher for combustible metals should be readily available.[7]

-

Toxic Reagents (e.g., Cyanide Salts, Nitromethane): Cyanide salts are extremely toxic and should be handled with extreme caution, avoiding inhalation of dust or contact with skin. Nitromethane is flammable, toxic, and can be explosive under certain conditions.[10][11]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

The synthesis of (1H-indol-3-yl)methanamine and its subsequent conversion to the oxalate salt can be achieved through several viable pathways. The decarboxylation of tryptophan offers a direct and efficient route, while syntheses starting from indole-3-carboxaldehyde or indole-3-acetonitrile provide greater versatility for creating analogues. The selection of a specific method will be guided by considerations of scale, available resources, and the specific goals of the research program. Adherence to rigorous safety protocols is paramount throughout all synthetic steps. The formation of the oxalate salt provides a reliable means of purification and enhances the stability of the final product, making it suitable for downstream applications in drug discovery and development.

References

- L-tryptophan decarboxylation. (2017, January 29). Sciencemadness.org.

- Purification of tryptamine via oxalate. (2017, January 29). Sciencemadness.org.

- Efficient Synthesis Of Tryptamine by Tryptophan Decarboxyl

- Brandt, S. D., Mansell, D., Freeman, S., Fleet, I. A., & Alder, J. F. (2006). Analytical characterisation of the routes by thermolytic decarboxylation from tryptophan to tryptamine using ketone catalysts, resulting in tetrahydro-beta-carboline formation. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 872–882.

- Synthesis of 2‐Substituted Tryptamines via Cyanide‐Catalyzed Imino‐Stetter Reaction. (2020).

- Thesing, J., & Schülde, F. (1952). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Chemische Berichte, 85(4), 324-327.

- Safety Data Sheet: High Boiling Arom

- Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023, March 4).

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- The Structure and Conformation of Tryptophan in the Crystal of the Pure Racemic Compound and the Hydrogen Oxalate. (2015).

- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.

- Lithium Aluminum Hydride - Safety D

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.

- Nitromethane Safety Data Sheet. (2023). Vanderbilt University.

- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2023, May 20).

- Zhang, Y., et al. (2021). Mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. Bioscience Reports, 41(8).

- Safety Data Sheet: Aromatic 100. (2021, November 12). Sea Hawk Paints.

- Tryptamine and formaline at room temperature. (2019, March 13). Sciencemadness.org.

- Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calcul

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine Environmental Health & Safety.

- Henry reaction. Wikipedia.

- Lithium Aluminum Hydride. Princeton University Environmental Health and Safety.

- US2920080A - Process of preparing tryptamine.

- Pyrophoric Reagents Handling in Research Labs. University of Washington Environmental Health & Safety.

- Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. (2024, October 23). ACS Omega.

- Tryptophan decarboxylation improved. (2019, May 17). Sciencemadness.org.

- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022, January 21).

- Reductive amin

- Synthesis and spectroscopic characterization of magnesium oxal

- Amine synthesis by reductive amination (reductive alkyl

- Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. University of South Carolina.

- The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager.

- Brandt, S. D., et al. (2006).

- Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. (2017). PubMed.

- The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2020).

- Synthesis of Ketamine Derivatives by Mannich Reactions. (2022, November 18).

- C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara.

- WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry.

- Decarboxylation of Tryptophan. (2015, March 31). DMT-Nexus.

- HEAVY AROMATIC Safety Data Sheet. (2020, June 3). Mangalore Refinery and Petrochemicals Limited.

- Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. Journal of the American Chemical Society, 129(15), 4760–4765.

- Safety D

- Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. (2023, August 22). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Sciencemadness Discussion Board - L-tryptophan decarboxylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. aglayne.com [aglayne.com]

- 8. ark-chem.co.jp [ark-chem.co.jp]

- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 10. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

Introduction: Defining (1H-Indol-3-yl)methanamine Oxalate

(1H-Indol-3-yl)methanamine, commonly known as tryptamine, is a monoamine alkaloid found endogenously in the mammalian brain in trace amounts.[1][2] Structurally, it is an indolethylamine, derived from the essential amino acid tryptophan, and serves as the chemical backbone for a vast array of neuroactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[3][4] As a research chemical, it is often supplied as an oxalate salt—(1H-Indol-3-yl)methanamine oxalate—to enhance its stability and solubility for experimental use.[5]

While the biological activity is primarily dictated by the tryptamine moiety, the oxalate counter-ion is not merely inert. Oxalate crystals are known to be biologically active, capable of inducing a pro-inflammatory response through the activation of the NLRP3 inflammasome.[6][7] This guide provides a comprehensive technical overview of the biological activity of tryptamine, focusing on its pharmacodynamics, mechanisms of action, and the key experimental protocols used to elucidate its function.

Part 1: Pharmacodynamics and Core Mechanisms of Action

Tryptamine exerts its biological effects through complex interactions with multiple molecular targets, primarily G-protein coupled receptors (GPCRs) and metabolic enzymes. Its function is best understood as a neuromodulator that can influence the activity of major neurotransmitter systems.[1][3]

Receptor-Mediated Activity

1. Serotonin (5-HT) Receptor Systems Tryptamine's structural similarity to serotonin underpins its significant affinity for several serotonin receptors. This interaction is central to its most well-known physiological effects.

-

5-HT2A Receptor Agonism: Tryptamine and its derivatives are potent agonists of the 5-HT2A receptor.[8][9] Activation of this Gq-coupled receptor in the central nervous system is the primary mechanism behind the profound changes in sensory perception, thought, and mood associated with classic hallucinogens.[8] The downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).

-

5-HT1A Receptor Interaction: Tryptamine psychedelics also target 5-HT1A receptors.[9] This interaction is significant as 5-HT1A receptor activation can modulate or buffer the effects mediated by 5-HT2A receptors.[10]

-

5-HT4 Receptor Agonism in the Periphery: In the gastrointestinal tract, tryptamine produced by gut bacteria activates 5-HT4 receptors on the colonic epithelium.[3] This stimulates a Gs-coupled pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent promotion of colonic secretion and motility.[3]

2. Trace Amine-Associated Receptor 1 (TAAR1) Tryptamine is an endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR that plays a critical role in regulating monoaminergic neurotransmission.[3][11] Unlike direct receptor activation for neurotransmission, TAAR1 functions more as a "master switch" that modulates the activity of dopamine, serotonin, and glutamate systems.[3][12] TAAR1 activation is a key area of research for developing novel treatments for neuropsychiatric disorders, including schizophrenia and addiction.[11][12][13] The receptor signals primarily through a Gs-coupled pathway to increase cAMP levels.[13]

Enzymatic Interactions

Monoamine Oxidase (MAO) Tryptamine's biological effects are tightly regulated by its rapid metabolism. It is a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B, which oxidatively deaminate it to indole-3-acetic acid.[3][14][15] This metabolic process is extremely efficient, resulting in a very short biological half-life for tryptamine.[3]

The causality here is critical for pharmacology: co-administration of a MAO inhibitor (MAOI) prevents this rapid breakdown.[16] This dramatically increases the concentration and duration of action of tryptamine in the body, strongly potentiating its physiological effects.[3][17] This principle is famously exploited in the Amazonian psychedelic brew Ayahuasca, where a DMT-containing plant (a tryptamine derivative) is combined with a plant containing MAO-inhibiting harmala alkaloids.[16]

Part 2: Profile of Biological Activities

The interplay between tryptamine's receptor targets and its metabolic pathway results in a wide spectrum of biological activities.

Neuropharmacological and Behavioral Effects

-

Neuromodulation: By activating TAAR1 and various 5-HT receptors, tryptamine regulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[3] This positions it as a significant endogenous modulator of neural circuits underlying mood, cognition, and arousal.

-

Psychedelic Effects: The potent agonism at 5-HT2A receptors leads to classic psychedelic effects, characterized by altered sensory perception and a disruption of normal thought patterns.[8] Mechanistically, this is associated with a decrease in the activity and connectivity of the brain's Default Mode Network (DMN), a network active during rest and self-referential thought.[4][18]

-

Therapeutic Potential: The discovery of TAAR1 as a target for tryptamine has opened new avenues for drug development in psychiatry.[11][12] TAAR1 agonists are being investigated for their potential in treating psychosis and other disorders marked by aberrant monoamine regulation.[11][12]

Peripheral and Other Activities

-

Cardiovascular Effects: Tryptamine can induce vasoconstriction, leading to an increase in blood pressure.[1] This is achieved through both direct interaction with vascular 5-HT receptors and by triggering the release of noradrenaline from sympathetic neurons.[1]

-

Gastrointestinal Regulation: As mentioned, tryptamine is a key regulator of gut motility through its action on 5-HT4 receptors.[3]

-

Antimicrobial and Other Potential: While tryptamine itself is not primarily known for these effects, the indole scaffold is a privileged structure in medicinal chemistry. Various synthetic indole derivatives have shown promise as antimicrobial, antioxidant, antifungal, and anticancer agents.[1][2][5] Notably, certain 1-(1H-indol-3-yl)ethanamine derivatives act as inhibitors of the NorA efflux pump in multidrug-resistant Staphylococcus aureus, restoring its sensitivity to antibiotics like ciprofloxacin.[19]

Part 3: Methodologies for Activity Assessment

To characterize the biological activity of this compound, a series of validated in vitro and in vivo assays are essential. The protocols described below represent a self-validating system when appropriate controls are included.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of tryptamine for a specific receptor target (e.g., human 5-HT2A or TAAR1).

Causality: This assay quantifies the direct interaction between the compound and its receptor. A high affinity (low Kᵢ value) is a prerequisite for potent receptor-mediated biological activity. It is the first step in differentiating whether a compound is a potential agonist, antagonist, or allosteric modulator.

Methodology:

-

Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest (e.g., HEK293-h5HT2A).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (providing the receptor).

-

A known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A).

-

A range of concentrations of the test compound (tryptamine oxalate).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled competitor (e.g., unlabeled ketanserin) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of tryptamine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: In Vitro MAO-Glo™ Assay

Objective: To determine if tryptamine is a substrate for MAO-A and MAO-B and to measure its inhibition potential (IC₅₀) if it were an inhibitor.

Causality: This assay directly measures the metabolic stability of the compound in the presence of its primary metabolizing enzymes. It validates the mechanism of its rapid inactivation and is crucial for interpreting in vivo data.

Methodology:

-

Principle: The MAO-Glo™ Assay (Promega) uses a luminogenic MAO substrate. When oxidized by MAO, it is converted to luciferin, which is then used by luciferase to produce light. The amount of light is proportional to MAO activity.

-

Reagents: Prepare recombinant human MAO-A or MAO-B enzyme, luminogenic substrate, and Luciferin Detection Reagent.

-

Reaction (Substrate Test):

-

Incubate MAO enzyme with tryptamine oxalate.

-

Add the luminogenic substrate. If tryptamine is also a substrate, it will compete and reduce the rate of light production compared to a control without tryptamine.

-

-

Reaction (Inhibitor Test):

-

Pre-incubate MAO enzyme with a range of concentrations of the test compound.

-

Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Initiate the reaction by adding the luminogenic substrate.

-

-

Detection: After incubation (e.g., 60 minutes at 25°C), add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing reaction.

-

Quantification: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the percentage of MAO activity against the log concentration of the inhibitor to determine the IC₅₀ value.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the 5-HT2A receptor-mediated psychedelic-like activity of tryptamine in vivo.

Causality: The HTR is a rapid, involuntary head shake in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and correlates strongly with the hallucinogenic potential of compounds in humans.[9][10] This assay provides functional validation of in vitro binding and activity data in a whole-organism context.

Methodology:

-

Animals: Use male C57BL/6J mice. Acclimatize them to the testing environment.

-

Drug Administration: Administer tryptamine oxalate via an appropriate route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group. To potentiate the effect, a peripheral MAOI may be co-administered, or the study can be conducted in MAO-A knockout mice.

-

Observation: Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a clear Plexiglas cylinder).

-

Scoring: Record the number of head twitches over a defined period (e.g., the first 30 minutes post-injection). A head twitch is defined as a rapid, convulsive rotational shake of the head that is distinct from grooming or sniffing behaviors.

-

Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A dose-dependent increase in HTR indicates 5-HT2A-mediated activity.

Part 4: Quantitative Data Summary

The biological activity of tryptamine is defined by its affinity and potency at various molecular targets. The table below summarizes key quantitative data from the literature.

| Target | Parameter | Species | Value | Notes |

| 5-HT Receptors | Tryptamines generally show broad affinity for multiple serotonin receptor subtypes.[9] | |||

| 5-HT2A | Kᵢ | Human | ~100-500 nM | Primary target for psychedelic effects. Affinity varies across studies. |

| 5-HT1A | Kᵢ | Human | ~200-1000 nM | Contributes to the overall pharmacological profile, potentially modulating 5-HT2A effects.[10] |

| TAAR1 | EC₅₀ | Human | >10 µM (Very Weak) | Tryptamine is a very weak partial agonist at human TAAR1.[3] |

| EC₅₀ | Rat | ~100 nM | Potent full agonist at rat TAAR1, highlighting significant species differences.[3] | |

| Metabolic Enzymes | Tryptamine is a substrate for both major MAO isoforms.[14][15] | |||

| MAO-A | Kₘ | Human | ~20-50 µM | A primary enzyme for tryptamine metabolism in most tissues.[14] |

| MAO-B | Kₘ | Human | ~20-50 µM | Also contributes significantly to tryptamine metabolism.[14] |

Note: Kᵢ (inhibition constant) represents binding affinity; a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) represents functional potency as an agonist. Kₘ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ.

Conclusion and Future Directions

(1H-Indol-3-yl)methanamine (tryptamine) is a multifaceted endogenous neuromodulator with a rich pharmacological profile. Its biological activities are primarily driven by interactions with serotonin receptors, particularly 5-HT2A, and the trace amine-associated receptor, TAAR1. Its function is tightly controlled by rapid metabolic degradation via monoamine oxidases.

For researchers and drug development professionals, tryptamine serves as both a valuable pharmacological tool and a foundational scaffold for designing novel therapeutics. The ongoing exploration of the TAAR1 system, in particular, holds significant promise for addressing unmet needs in the treatment of schizophrenia, depression, and other complex neuropsychiatric disorders. Future research should focus on developing species-specific tool compounds to better translate preclinical findings (e.g., in rodents, where tryptamine is a potent TAAR1 agonist) to human clinical applications.

References

-

Tryptamine - Wikipedia. Wikipedia.

-

Biomedical Significance of Tryptamine: A Review. Walsh Medical Media.

-

Dimethyltryptamine - Wikipedia. Wikipedia.

-

Introduction to Psychedelic Tryptamines. Spirit Pharmacist.

-

(PDF) Biomedical Significance of Tryptamine: A Review. ResearchGate.

-

The hallucinogenic world of tryptamines: an updated review. PubMed.

-

Tryptamine – Knowledge and References. Taylor & Francis.

-

Buy this compound | 296775-93-4. Smolecule.

-

The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central.

-

Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed.

-

The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. PubMed.

-

Analytical methods to determine tryptamines in conventional and... ResearchGate.

-

Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed.

-

The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. PubMed.

-

1-(1H-indol-3-yl)ethanamine Derivatives as Potent Staphylococcus Aureus NorA Efflux Pump Inhibitors. PubMed.

-

Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Publications.

-

Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Publications.

-

Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. ScienceDirect.

-

Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. ResearchGate.

-

(PDF) Toxicology and Analysis of Psychoactive Tryptamines. ResearchGate.

-

Oxalate crystals in primary hyperoxaluria type 1 activate the NLRP3 inflammasome. ResearchGate.

-

Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology.

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Pharmacology.

-

Navigating the Evolving Landscape of Primary Hyperoxaluria: Traditional Management Defied by the Rise of Novel Molecular Drugs. MDPI.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Tryptamine - Wikipedia [en.wikipedia.org]

- 4. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]

- 5. Buy this compound | 296775-93-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. crb.wisc.edu [crb.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 14. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 19. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Bioactive Potential of a Cruciferous-Derived Compound

Sources

- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 3. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Herbal Plants: The Role of AhR in Mediating Immunomodulation [frontiersin.org]

- 6. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest [mdpi.com]

- 7. Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A randomized, placebo-controlled trial of diindolylmethane for breast cancer biomarker modulation in patients taking tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review | MDPI [mdpi.com]

- 12. Indole-3-carbinol: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mskcc.org [mskcc.org]

- 15. dovepress.com [dovepress.com]

A Senior Application Scientist's Guide to Multicomponent Reactions for Indole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its synthesis and functionalization have been a central focus for organic chemists for over a century.[1][3] Traditional linear and convergent syntheses, while foundational, often face challenges in terms of step economy, waste generation, and the rapid generation of molecular diversity required for modern drug discovery pipelines. Multicomponent reactions (MCRs) have emerged as a powerful strategic alternative, offering an elegant solution to these challenges.[1][4]

This guide provides an in-depth technical overview of the core MCR strategies employed for the synthesis and functionalization of the indole scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, discuss the mechanistic underpinnings of these complex transformations, and provide actionable protocols for key reactions, grounded in authoritative literature.

The MCR Paradigm: An Engine for Discovery

A multicomponent reaction is a process where three or more distinct starting materials react in a single synthetic operation to form a final product that incorporates structural features from each reactant.[1][5] This "one-pot" nature is the source of its inherent efficiency and alignment with the principles of green chemistry, minimizing solvent use, purification steps, and chemical waste.[1][4] For drug development, the true power of MCRs lies in their ability to rapidly generate libraries of structurally complex and diverse molecules from simple, readily available building blocks, accelerating the structure-activity relationship (SAR) studies that are critical to lead optimization.[4][6]

The indole core, with its multiple reactive sites—primarily the electron-rich C3 position, the nucleophilic N1-H, and the C2–C3 π-bond—is an ideal substrate for MCRs, allowing for the strategic introduction of diverse functional groups in a single step.[6]

Caption: General workflow of a multicomponent reaction for indole diversification.

I. The Mannich Reaction: A Classic Three-Component C-C Bond Formation

The Mannich reaction is a cornerstone of organic synthesis that creates a β-amino carbonyl compound. In the context of indole chemistry, it is a highly reliable three-component reaction for installing aminoalkyl groups at the C3 position. The reaction typically involves an indole, an aldehyde (often formaldehyde), and a secondary amine, which condense to form the corresponding 3-substituted indole, historically known as a gramine.[7][8]

The causality of this reaction hinges on the in situ formation of a highly electrophilic Eschenmoser's salt analogue or an iminium ion from the aldehyde and the amine.[1] The electron-rich indole C3 position then acts as the nucleophile, attacking the iminium ion to forge the new C-C bond.[1] This process is exceptionally valuable as the resulting dimethylamino group in gramine is an excellent leaving group, easily displaced by other nucleophiles to access a wide array of tryptamine and tryptophan precursors.[9]

Mechanistic Pathway of the Indole Mannich Reaction

Caption: Simplified mechanism of the three-component Mannich reaction with indole.

Data Presentation: Catalyst Efficiency in the Mannich-Type Reaction

The choice of catalyst is critical for optimizing the Mannich reaction. A wide array have been explored, from metal salts to organocatalysts, each offering different advantages in terms of reaction time, yield, and environmental impact.[1] The following table summarizes a comparison of different catalytic systems for the synthesis of 3-amino-alkylated indoles.[1]

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | (Fe(NO₃)₃·9H₂O/TEMPO) | Toluene | r.t. | 32–39 | 79–87 | [1] |

| 2 | Ferric Hydrogen Sulfate (FHS) | - | 45 | 1–4 | 87–98 | [1] |

| 3 | L-Proline | - | r.t. | 5–18 | 68–89 | [1] |

| 4 | Amberlite, IRA-400 Cl resin | MeOH | r.t. | 1.5–3 | 70–85 | [1] |

| 5 | PANI-HBF₄ | H₂O | r.t. | 0.5-0.8 | 88–97 | [1] |

| 6 | Catalyst-free | MeOH | 30 | 72 | 28–99 | [1] |

Field Insights: As demonstrated, solid acid catalysts like FHS and polymer-supported catalysts can significantly accelerate the reaction and simplify workup.[1] The use of L-proline represents an environmentally benign organocatalytic approach, while water can serve as a green solvent.[1][10] The choice of catalyst often depends on the substrate scope; for example, electron-withdrawing groups on the aldehyde component tend to accelerate the reaction.[1]

Experimental Protocol: L-Proline-Catalyzed Synthesis of 3-Indole Derivatives

This protocol is adapted from a procedure for the three-component condensation of an indole, an aldehyde, and malononitrile, a variation of the Mannich reaction.[10]

-

Reaction Setup: To a 25 mL round-bottom flask, add the indole (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).

-

Solvent Addition: Add ethanol (5 mL) to the flask.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 72 hours depending on the substrates.[10]

-

Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue can often be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-substituted indole derivative.

II. Isocyanide-Based MCRs: The Ugi and Passerini Reactions

Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR), are among the most powerful tools for rapidly building complex, peptide-like scaffolds.[6]

-

Ugi-4CR: This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. When an indole-containing component is used (e.g., indole-3-carbaldehyde or tryptamine), the resulting products are highly functionalized indole scaffolds.[11]

-

Passerini-3CR: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. Its application allows for the direct functionalization of indole aldehydes.[6][12]

The unique reactivity of the isocyanide carbon atom, which can exist in a divalent C(II) state, is central to these transformations. It undergoes a formal α-addition of the iminium ion (or protonated carbonyl) and the carboxylate anion, followed by an irreversible intramolecular acyl transfer (the Mumm rearrangement) to form the stable final product.[13]

Mechanistic Pathway of the Ugi Reaction

Sources

- 1. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole synthesis [organic-chemistry.org]

- 4. Petasis reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 8. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Ugi Reaction [organic-chemistry.org]

(1H-Indol-3-yl)methanamine Oxalate: A Technical Guide to Unlocking its Research Potential

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, from essential amino acids like tryptophan to critical neurotransmitters such as serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutics targeting a wide range of diseases. This guide delves into the scientific potential of a specific indole derivative, (1H-Indol-3-yl)methanamine oxalate, a compound that stands as both a promising research tool in its own right and a versatile building block for the synthesis of more complex bioactive agents.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals. It will explore the foundational chemistry, established and putative biological activities, and practical experimental workflows for investigating this compound, with a particular focus on its potential applications in neuropharmacology, anti-infective research, and oncology.

Physicochemical Properties and the Strategic Use of the Oxalate Salt

(1H-Indol-3-yl)methanamine, also known as 3-aminomethylindole, is an aralkylamino compound featuring an indole nucleus substituted at the 3-position with an aminomethyl group.[2] The oxalate salt form is a strategic choice in the context of drug development and research, as it confers several advantageous properties compared to the freebase. The formation of a salt can significantly improve the aqueous solubility, stability, and handling characteristics of an active pharmaceutical ingredient (API).[3][4][5] Specifically, oxalate salts can enhance crystallinity, which is beneficial for purification and formulation, and can mitigate issues such as hygroscopicity (the tendency to absorb moisture from the air).[4][6] However, it is also important to consider potential liabilities, such as the possibility of disproportionation under certain conditions.[6][7]

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₀N₂ · C₂H₂O₄ | [8] |

| Molecular Weight | 236.224 g/mol | [8] |

| Appearance | Solid | [9] |

| Storage | 2-8°C | [10] |

| Synonyms | 3-(Aminomethyl)-1H-indole oxalate, 3-aminomethylindole oxalate | [10][11] |

Synthesis of (1H-Indol-3-yl)methanamine and its Derivatives

The synthesis of the (1H-Indol-3-yl)methanamine core can be approached through various established methods in organic chemistry. A common strategy involves the reduction of 3-cyanoindole or the reductive amination of indole-3-carboxaldehyde. Furthermore, it serves as a key starting material for a diverse range of more complex tryptamine derivatives and other biologically active molecules.

Illustrative Synthetic Pathway: Van Leusen Three-Component Reaction

A versatile method for the synthesis of substituted indoles is the Van Leusen three-component reaction. This one-pot reaction involves the in-situ generation of an imine from an indole-3-carbaldehyde and an amine, which then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) to form the desired product.[12]

Experimental Protocol: Synthesis of a 3-Substituted Indole Derivative via the Van Leusen Reaction [12]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1H-indole-3-carbaldehyde (1.0 mmol) and the desired primary amine (e.g., 4-methoxybenzylamine, 1.0 mmol) in dimethylformamide (DMF, 1 mL).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.0 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.0 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 60°C for 24 hours.

-

Work-up and Purification: After the reaction is complete, purify the product using silica gel column chromatography to yield the desired 3-substituted indole derivative.

Caption: Van Leusen three-component reaction workflow.

Potential Research Applications

The structural similarity of (1H-Indol-3-yl)methanamine to serotonin and other bioactive tryptamines suggests a range of potential research applications. While comprehensive pharmacological data for the parent compound is not widely published, studies on its derivatives provide strong rationale for its investigation in several key areas.

Neuropharmacology: Probing the Serotonergic System

The indoleamine core of (1H-Indol-3-yl)methanamine makes it a prime candidate for interaction with serotonin (5-HT) receptors. Derivatives of structurally similar compounds have shown significant affinity for various 5-HT receptor subtypes, which are crucial targets for treating depression, anxiety, and other neurological disorders.[13][14] For instance, derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine have demonstrated nanomolar affinities for 5-HT₁A and 5-HT₇ receptors, suggesting that the indole scaffold is a key determinant of binding.[15]

Potential Research Directions:

-

Receptor Binding Assays: To determine the binding affinity of this compound for a panel of serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₇).

-

Functional Assays: To characterize the nature of the interaction (agonist, antagonist, or modulator) at specific 5-HT receptors.

-

In Vivo Behavioral Models: To assess the potential antidepressant and anxiolytic effects of the compound in established rodent models.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol is adapted from standard methodologies for assessing ligand binding to G-protein coupled receptors.

-

Membrane Preparation: Prepare crude membrane fractions from rat hippocampal tissue or from cells stably expressing the human 5-HT₁A receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound, this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Anti-Infective Drug Discovery

Indole derivatives have a long history of investigation as antimicrobial agents.[1][16] They can exert their effects through various mechanisms, including the inhibition of bacterial cell division, biofilm formation, and virulence factors. The (1H-Indol-3-yl)methanamine scaffold presents a valuable starting point for the development of novel anti-infective agents.

Potential Research Directions:

-

Minimum Inhibitory Concentration (MIC) Assays: To determine the potency of this compound against a panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: To investigate how the compound affects bacterial cell viability, such as through membrane disruption or inhibition of essential enzymes.

-

Synergy Studies: To explore the potential for this compound to enhance the activity of existing antibiotics.

Anticancer Research

The indole nucleus is a common feature in many anticancer drugs, where it can contribute to activities such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[17][18] While direct evidence for the anticancer activity of (1H-Indol-3-yl)methanamine is limited, its derivatives have shown promise. For example, some N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.[18] Furthermore, in silico and in vitro studies of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine have suggested its potential as an inhibitor of VEGFR2 and EGFR, key targets in cancer therapy.

Potential Research Directions:

-

In Vitro Cytotoxicity Assays: To evaluate the antiproliferative effects of this compound against a panel of human cancer cell lines.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.

-

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

Conclusion and Future Perspectives

This compound is a compound of significant interest for researchers in drug discovery and medicinal chemistry. Its structural relationship to key endogenous signaling molecules and its utility as a synthetic precursor make it a valuable tool for a wide range of scientific investigations. While the direct biological activity of the parent compound requires further elucidation, the promising results from studies on its derivatives provide a strong impetus for continued research. This guide has provided a framework for understanding the potential of this compound and has offered practical starting points for its experimental evaluation. Future research in this area will undoubtedly uncover new and exciting applications for this versatile indole derivative.

References

-

PubChem. (1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107). PubChem. [Link]

-

El-Gamal, M. I., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine drugs, 15(8), 249. [Link]

-

Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3128. [Link]

-

Ferreira, S., et al. (2014). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & medicinal chemistry letters, 24(21), 5030–5033. [Link]

-

Wikipedia. (2024). Dimethyltryptamine. Wikipedia. [Link]

-

Gatreddi, S., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 26(9), 2465. [Link]

-

Staroń, J., et al. (2021). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 26(21), 6407. [Link]

-

Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(1), 125-133. [Link]

-

Bibi, S., et al. (2023). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research, 11(3), 481-496. [Link]

-

Sharma, P., et al. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Pharmaceutics, 15(10), 2419. [Link]

-

Patel, K., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 346-353. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

-

Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Chula Digital Collections. (Recent advancements on biological activity of indole and their derivatives: A review). Chula Digital Collections. [Link]

-

Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Gontarla, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 13. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors [physchemres.org]

An In-depth Technical Guide to the Antimicrobial Potential of (1H-Indol-3-yl)methanamine Oxalate

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of (1H-Indol-3-yl)methanamine oxalate, exploring its antimicrobial potential within the broader context of indole-based drug discovery. While direct and extensive research on this specific salt is emerging, this document synthesizes the available information on its chemical nature, the well-established antimicrobial activities of its parent compound class, and the rigorous methodologies required to fully characterize its profile as a potential anti-infective agent.

Introduction: The Indole Scaffold - A Privileged Structure in Antimicrobial Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in drug discovery. Indole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2] The growing crisis of antimicrobial resistance has spurred a renewed interest in novel chemical entities that can circumvent existing resistance mechanisms. In this context, the exploration of simple, synthetically accessible indole derivatives like (1H-Indol-3-yl)methanamine and its salts is a promising avenue for the development of new anti-infective agents.[3]

Chemical Profile of this compound

(1H-Indol-3-yl)methanamine, also known as tryptamine, is a monoamine alkaloid. The oxalate salt is formed by the reaction of the basic amine with oxalic acid, a process that often enhances the compound's stability and aqueous solubility, which is advantageous for biological testing and formulation.

| Property | Value |

| IUPAC Name | (1H-indol-3-yl)methanamine;oxalic acid |

| CAS Number | 296775-93-4 |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

Synthesis

The synthesis of (1H-Indol-3-yl)methanamine and its subsequent conversion to the oxalate salt can be achieved through several established chemical routes. A common approach involves the reduction of indole-3-carbonitrile or the amination of a suitable indole-3-methanol derivative. The formation of the oxalate salt is a straightforward acid-base reaction.

Caption: Generalized synthetic route to this compound.

Antimicrobial Activity: An Evidence-Based Perspective

While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the activity of structurally related indole derivatives provides a strong rationale for its investigation as an antimicrobial agent.

Inferred Antimicrobial Spectrum

Based on studies of analogous compounds, this compound is hypothesized to possess activity against a range of pathogenic microorganisms. Research on various 3-substituted indole derivatives has demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Some tryptamine derivatives have also shown promise against certain Gram-negative bacteria and fungi.[6][7]

Table of Antimicrobial Activity of Related Indole Derivatives:

| Compound Class | Organism(s) | Reported MIC/Activity |

| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus (including MRSA) | MIC values ranging from 8 to 16 mg/L.[4] |

| tris(1H-indol-3-yl)methylium salts | Various sensitive and resistant bacteria | MIC values of 0.13–1.0 µg/mL.[5][8] |

| Indole diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC values in the range of 0.94–3.87 μM.[9] |

| Tryptamine derivatives | Phytopathogenic fungi | Potent broad-spectrum antifungal efficacy.[6][10] |

| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive and Gram-negative bacteria | MIC values in the range of 0.06–1.88 mg/mL.[11] |

Plausible Mechanisms of Action

The indole scaffold can interact with various microbial targets. Potential mechanisms of action for this compound, extrapolated from related compounds, include:

-

Membrane Disruption: The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent cell death.[6]

-

Enzyme Inhibition: Indole derivatives have been shown to inhibit crucial bacterial enzymes. For instance, some analogs are known to target enzymes involved in fatty acid synthesis, such as FabH.[9]

-

Efflux Pump Inhibition: A significant number of indole compounds have been identified as inhibitors of bacterial efflux pumps, which are major contributors to antibiotic resistance. By blocking these pumps, indole derivatives can restore the efficacy of conventional antibiotics.[3]

Caption: Workflow for determining MIC and MBC of an antimicrobial compound.

Future Perspectives and Conclusion

This compound represents a simple yet promising scaffold for the development of novel antimicrobial agents. While direct evidence of its efficacy is currently limited, the extensive body of research on related indole derivatives provides a strong impetus for its further investigation. The methodologies outlined in this guide offer a robust framework for elucidating its antimicrobial spectrum, potency, and mechanism of action. Future research should focus on systematic screening against a diverse panel of clinical isolates, including multidrug-resistant strains, and detailed mechanistic studies to identify its cellular targets. Such data will be crucial in determining the true potential of this compound and its analogs as next-generation anti-infective therapies.

References

-

Bambeke, F., et al. (2004). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Journal of Antimicrobial Chemotherapy, 54(5), 903-913. Available from: [Link]

-

Zhang, L., et al. (2026). Natural Product-Inspired Fungicide Discovery: Tryptamine Derivatives as Novel CYP51 Inhibitors for Combating Fungal Infections and Ensuring Food Safety. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Konev, A. S., et al. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. International Journal of Molecular Sciences, 23(3), 1234. Available from: [Link]

-

Li, Y., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 593. Available from: [Link]

-

ResearchGate. (n.d.). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. Available from: [Link]

-

Yilmaz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology, 1(1), 1-8. Available from: [Link]

-

Reddy, M. V., et al. (2014). Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica, 6(5), 349-356. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Available from: [Link]

-

Rybak, M. J., et al. (2020). N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation. Molecules, 25(23), 5727. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Available from: [Link]

-

Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4590-4602. Available from: [Link]

-

Glamočlija, J., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6539. Available from: [Link]

-

Kousar, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Pharmacovigilance, 5(5), 1-6. Available from: [Link]

-

Lutsyk, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. Available from: [Link]

-

ResearchGate. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

PubMed. (n.d.). Natural Product-Inspired Fungicide Discovery: Tryptamine Derivatives as Novel CYP51 Inhibitors for Combating Fungal Infections and Ensuring Food Safety. Available from: [Link]

-

Begam, M. A., et al. (2024). Antimicrobial screening and molecular docking of synthesized 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine. Intelligent Pharmacy. Available from: [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100155. Available from: [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]